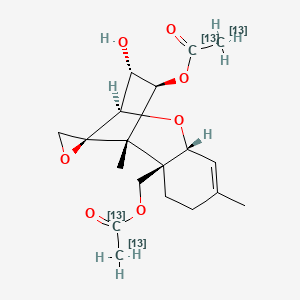
Diacetoxyscirpenol-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetoxyscirpenol-13C4 is a mycotoxin belonging to the group of type A trichothecenes. It is a secondary metabolite produced by fungi of the genus Fusarium. This compound is known for its potent toxic effects and has been studied extensively for its impact on both plants and animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxyscirpenol-13C4 involves several steps, starting from simpler trichothecene precursors. The process typically includes the acetylation of hydroxyl groups at specific positions on the trichothecene skeleton. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound is generally carried out through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired mycotoxin. The compound is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diacetoxyscirpenol-13C4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Various substitution reactions can occur, particularly at the acetoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation can lead to the formation of more hydroxylated derivatives, while reduction can yield less oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Diacetoxyscirpenol-13C4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and transformation of trichothecenes.
Industry: It is used in the development of biocontrol agents for agricultural applications.
Wirkmechanismus
Diacetoxyscirpenol-13C4 exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the accumulation of incomplete polypeptides. This inhibition of protein synthesis triggers a cascade of cellular stress responses, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
T-2 Toxin: Another type A trichothecene with similar toxic effects.
Neosolaniol: A trichothecene that shares structural similarities with Diacetoxyscirpenol-13C4.
Fusaric Acid: Although not a trichothecene, it is another Fusarium metabolite with distinct biological activities.
Uniqueness
Its ability to completely inhibit the germination of parasitic weed seeds at low concentrations sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C19H26O7 |
|---|---|
Molekulargewicht |
370.38 g/mol |
IUPAC-Name |
[(1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i2+1,3+1,11+1,12+1 |
InChI-Schlüssel |
AUGQEEXBDZWUJY-CAYQVAHESA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O[13C](=O)[13CH3])C)CO[13C](=O)[13CH3] |
Kanonische SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


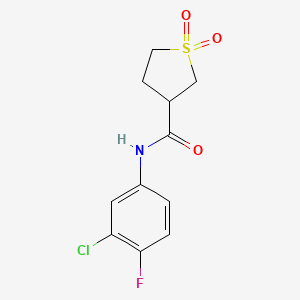

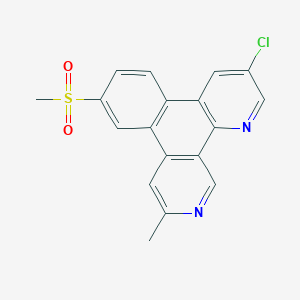
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)
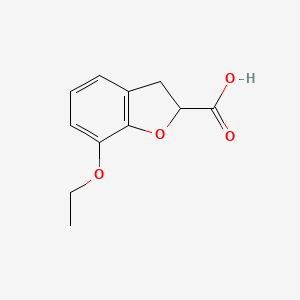

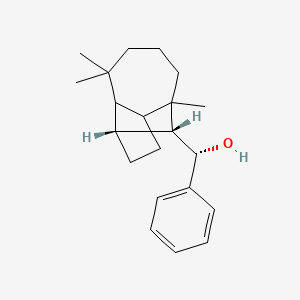
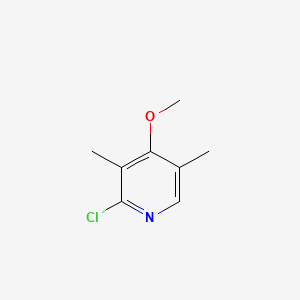
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)
